molecular formula C19H12F3N5O B2741838 {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone CAS No. 861207-86-5

{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone

カタログ番号: B2741838
CAS番号: 861207-86-5
分子量: 383.334
InChIキー: VNDYSLQQGFVLQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic hybrid featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. A 1,2,3-triazole ring is appended to the pyrimidine’s 2-position, with a 2-naphthyl methanone group at the triazole’s 4-position. Its structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of pyrimidine and triazole motifs in bioactive molecules . The compound is commercially available under synonyms such as ZINC04089620 and AC1MXNCF, with five suppliers listed as of 2025 .

特性

IUPAC Name

[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O/c1-11-8-16(19(20,21)22)24-18(23-11)27-10-15(25-26-27)17(28)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDYSLQQGFVLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC4=CC=CC=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone, also known by its CAS number 861211-63-4, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties.

  • Molecular Formula : C19H12F3N5O
  • Molecular Weight : 365.34 g/mol
  • CAS Number : 861211-63-4

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study involving various synthesized triazole derivatives demonstrated that compounds similar to our target compound exhibited moderate antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Specific derivatives have shown promising results against various cancer cell lines. For instance, related compounds were screened against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing IC50 values indicating significant cytotoxic effects .

Cancer Cell Line IC50 Value (μM) Reference
MCF-727.3
HCT-1166.2

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit the synthesis of ergosterol in fungi, a crucial component of fungal cell membranes .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of several synthesized triazoles against common pathogens. The results indicated that the tested compounds exhibited varying degrees of activity, with some showing effectiveness comparable to standard antibiotics like Streptomycin and Nystatin .
  • Cytotoxicity Assessment :
    In another investigation focusing on cytotoxicity, derivatives similar to {1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone were found to be particularly effective against MCF-7 and HCT-116 cell lines, suggesting potential for development as anticancer agents .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Spectral Features (¹H-NMR)
Target Compound : {1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone C19H12F3N5O (inferred) 399.33 2-Naphthyl, CF3, 4-methyl-pyrimidine Not reported Aromatic signals for naphthyl (δ 7.5–8.5 ppm); triazole CH (δ ~8.0 ppm); CF3 (δ ~120 ppm in ¹³C-NMR)
(4-Fluorophenyl) analog () C15H9F4N5O 351.27 4-Fluorophenyl, CF3, 4-methyl-pyrimidine Not reported Aromatic signals for fluorophenyl (δ 7.2–7.8 ppm); triazole CH (δ ~8.0 ppm)
8k ()**: 4-(2-((2-(((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)oxy)ethoxy)-6-fluoro-2H-chromen-2-one C25H18BrFN4O4S 601.39 Bromophenyl, chromenone, pyrimidine-thioether 124–126 CH2-thioether (δ ~3.8 ppm); chromenone C=O (δ ~165 ppm in ¹³C-NMR)
17a ()**: Ethyl-4-(4-(((4-methyl-6-(3-((2-oxo-2H-chromen-4-yl)oxy)propoxy)pyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoate C30H27N5O6S 609.63 Ethyl ester, chromenone, propoxy linker 142–144 Ester CH3 (δ ~1.3 ppm); chromenone C=O (δ ~160 ppm in ¹³C-NMR)
Piperazinyl analog ()**: [4-(2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]methanone C20H19F3N6O 416.41 Piperazine, pyrazole, CF3-phenyl Not reported Piperazine CH2 (δ ~3.5 ppm); pyrazole CH (δ ~7.8 ppm)

Substituent Effects on Physicochemical Properties

  • Aromatic Groups : The 2-naphthyl group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to the 4-fluorophenyl analog (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
  • Trifluoromethyl (CF3) Group : Present in all analogs, this electron-withdrawing group stabilizes the pyrimidine ring against metabolic oxidation, improving pharmacokinetic stability .
  • Heterocyclic Linkers: Compounds with chromenone or piperazinyl groups (e.g., 8k, 17a) exhibit lower melting points (106–144°C) due to flexible linkers, whereas rigid triazole-pyrimidine hybrids (target compound) likely have higher thermal stability .

Spectroscopic Differentiation

  • ¹H-NMR : The target compound’s 2-naphthyl group produces distinct multiplet signals at δ 7.5–8.5 ppm, differing from the singlet for fluorophenyl (δ 7.2–7.8 ppm) in the analog from .
  • ¹³C-NMR : The CF3 group resonates at δ ~120 ppm (quartet, J = 280 Hz), a signature feature across all analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。